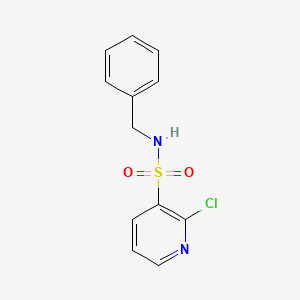

N-benzyl-2-chloropyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C12H11ClN2O2S |

|---|---|

Molecular Weight |

282.742 |

IUPAC Name |

N-benzyl-2-chloropyridine-3-sulfonamide |

InChI |

InChI=1S/C12H11ClN2O2S/c13-12-11(7-4-8-14-12)18(16,17)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |

InChI Key |

ZVCDYDQNELOCTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Diversity: this compound lacks the triazine ring seen in Chlorosulfuron, which is critical for herbicidal activity via acetolactate synthase (ALS) inhibition. Chlorosyringaldehyde’s aldehyde and phenolic groups differentiate its reactivity, favoring use in synthesis of bioactive aldehydes rather than sulfonamide-mediated pathways.

Lipophilicity and Bioavailability: The benzyl group in the target compound increases logP compared to Chlorosulfuron (predicted logP ~2.8 vs.

Mechanistic Divergence: Chlorotetracycline’s phosphorothioate ester group (now phased out due to toxicity) contrasts with the sulfonamide’s stability, underscoring the latter’s suitability for drug design .

Preparation Methods

Chlorination of Hydroxypyridine Sulfonic Acids

The most widely documented method involves chlorinating 4-hydroxypyridine-3-sulfonic acid using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in phosphorus oxychloride (POCl₃) as a solvent. The reaction proceeds via electrophilic substitution, where PCl₃ acts as a chlorinating agent, and Cl₂ facilitates oxidative chlorination. Key steps include:

-

Reaction Conditions : Reflux at 80–110°C for 20 hours.

-

Workup : Distillation under vacuum to remove POCl₃ and PCl₃, followed by toluene extraction and aqueous washing.

This method benefits from simplified handling of liquid PCl₃ compared to solid PCl₅, with precise control over chlorine gas flow rates ensuring reproducible results.

Diazotization-Thionyl Chloride Approach

An alternative route starts with 3-amino-2-chloropyridine, which undergoes diazotization using hydrochloric acid (HCl) and sodium nitrite (NaNO₂), followed by reaction with thionyl chloride (SOCl₂) in the presence of copper catalysts. The mechanism involves in situ generation of a diazonium salt, which decomposes to form the sulfonyl chloride intermediate.

-

Reaction Conditions : Subzero temperatures (−5 to 0°C) during diazotization, followed by SOCl₂ addition at 0°C.

-

Workup : Filtration, washing with water and toluene, and drying under vacuum.

This method avoids phosphorus-based reagents but requires careful temperature control to prevent side reactions.

Coupling of Sulfonyl Chloride with Benzylamine

Direct Amination in Dichloromethane

The sulfonyl chloride intermediate reacts with benzylamine in dichloromethane (CH₂Cl₂) using triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds via nucleophilic substitution at the sulfur center:

Solvent-Modified Amination with Acetone Co-Solvent

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Mechanistic Insights and Side Reactions

Competing Sulfinamide Formation

In cases where triphenylphosphine (PPh₃) is present, sulfonyl chlorides may undergo reduction to sulfinamides. For example, benzylamine and PPh₃ in CH₂Cl₂ yield sulfinamide byproducts (14–40%) unless stoichiometry is tightly controlled.

Hydrolysis Risks

Aqueous workup steps must maintain pH 7–9.5 to prevent hydrolysis of the sulfonamide to sulfonic acid. Neutralization with ammonia water is critical for stabilizing the product.

Scalability and Industrial Relevance

The PCl₃/Cl₂ chlorination route is preferred for large-scale production due to its high yields (83%) and solvent recovery. In contrast, the diazotization method suits smaller batches but faces challenges in maintaining low temperatures during scale-up .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-chloropyridine-3-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a benzylamine. For example, analogous sulfonamides are prepared by reacting benzenesulfonyl chloride with substituted amines under inert conditions (e.g., dry THF or DCM) at 0–25°C . Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to sulfonyl chloride), using bases like triethylamine to scavenge HCl, and monitoring reaction progress via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing This compound?

- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and sulfonamide linkage (NH signal at δ 8–10 ppm in DMSO-d₆) .

- FTIR : Detects sulfonamide S=O asymmetric/symmetric stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) effectively separates the target compound from unreacted starting materials or halogenated byproducts. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

Crystal structure analysis reveals:

- Hydrogen bonding : Sulfonamide NH often forms intermolecular bonds with pyridine N or solvent molecules, stabilizing the lattice .

- Torsional angles : The dihedral angle between the benzyl and pyridine rings affects π-π stacking and solubility (e.g., angles >30° reduce crystallinity) .

- Example data for analogous compounds:

| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|

| N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide | 28.5 | 2.89 (N–H···O) |

| 2-Chloro-N-(3-methylphenyl)benzamide | 34.2 | 2.95 (N–H···O) |

Q. How do substituents on the benzyl or pyridine rings influence biological activity (e.g., enzyme inhibition)?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., -Cl on pyridine) enhance electrophilicity, improving binding to enzymatic active sites .

- Benzyl modifications : Bulky groups (e.g., trifluoromethoxy) may sterically hinder target interactions, reducing potency .

- Example bioactivity

| Derivative | IC₅₀ (μM) for NLRP3 Inflammasome |

|---|---|

| 5-Chloro-2-methoxy-N-phenethylbenzamide | 0.37 |

| 4-(Trifluoromethoxy)benzenesulfonamide | 1.82 |

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell line type, incubation time) .

- Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .

- Impurity profiles : Re-evaluate compound purity via HPLC (>98%) and confirm structures with 2D NMR (HSQC, HMBC) .

Q. What computational methods predict the drug-likeness of This compound derivatives?

- ADMET Prediction : Tools like SwissADME calculate logP (optimal 2–3), topological polar surface area (<140 Ų), and CYP450 inhibition .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., NLRP3 ATP-binding pocket), prioritizing derivatives with low binding energies (<−8 kcal/mol) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic IC₅₀) .

- Synthetic Scalability : Pilot reactions in microwave reactors reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yield (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.